8-Fluoroisoquinoline-5-carbaldehyde
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Overview
Description
8-Fluoroisoquinoline-5-carbaldehyde is a fluorinated isoquinoline derivative with the molecular formula C10H6FNO.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinoline-5-carbaldehyde typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method includes the cyclization of a precursor bearing a pre-fluorinated benzene ring. For instance, the use of ethyl chloroformate, trimethyl phosphite, and titanium tetrachloride in the cyclization step has been reported to yield the desired product .
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, often employs large-scale cyclization and fluorination reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinoline-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Fluoroisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 5-Fluoroisoquinoline-8-carbaldehyde
- 6-Fluoroisoquinoline
- 7-Fluoroisoquinoline
- 8-Fluoroquinoline
Comparison: 8-Fluoroisoquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6FNO |
---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
8-fluoroisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-10-2-1-7(6-13)8-3-4-12-5-9(8)10/h1-6H |
InChI Key |
DKUHIFJOIMCZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C=O)F |
Origin of Product |
United States |
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